chemical structure and properties of 4-hydroxybenzenesulfonic acid sodium
chemical structure and properties of 4-hydroxybenzenesulfonic acid sodium
An In-Depth Technical Guide to Sodium 4-Hydroxybenzenesulfonate
Abstract
This technical guide provides a comprehensive overview of sodium 4-hydroxybenzenesulfonate (CAS No. 825-90-1), a versatile organic intermediate with significant applications across the pharmaceutical, fine chemical, and industrial sectors. The document delineates its chemical structure, physicochemical properties, primary synthesis routes, and key applications. Furthermore, it details established analytical methodologies for its characterization and summarizes critical safety, handling, and toxicological data. This guide is intended for researchers, chemists, and drug development professionals who utilize or are investigating this compound.
Chemical Identity and Structure
Sodium 4-hydroxybenzenesulfonate, also commonly known as sodium p-phenolsulfonate, is the sodium salt of 4-hydroxybenzenesulfonic acid.[1] It is a sulfonate derivative of phenol, characterized by a hydroxyl group and a sodium sulfonate group attached in the para position to a benzene ring.[2] This unique structure, featuring both hydrophilic and hydrophobic moieties, underpins its utility in diverse chemical applications.[2] The compound is typically available as a white to off-white crystalline powder and may exist in an anhydrous or dihydrate form.[2]
Nomenclature and Identifiers
A consolidated list of chemical identifiers for sodium 4-hydroxybenzenesulfonate is provided below for unambiguous identification.
| Identifier | Anhydrous | Dihydrate |
| CAS Number | 825-90-1[3] | 10580-19-5[4] |
| IUPAC Name | sodium 4-hydroxybenzenesulfonate[1] | sodium;4-hydroxybenzenesulfonate;dihydrate |
| Molecular Formula | C₆H₅NaO₄S[1] | C₆H₅NaO₄S · 2H₂O |
| Molecular Weight | 196.16 g/mol [1][5] | 232.19 g/mol [6] |
| SMILES | C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+][1] | [Na+].[H]O[H].[H]O[H].Oc1ccc(cc1)S([O-])(=O)=O |
| InChI Key | BYMHXIQVEAYSJD-UHFFFAOYSA-M[1] | SXONATFNYJWFNK-UHFFFAOYSA-M |
| Synonyms | Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt[1][2] | Sodium phenolsulfonate dihydrate[4] |
Molecular Structure Representation
The chemical structure of sodium 4-hydroxybenzenesulfonate highlights the para-substitution on the benzene ring, which dictates its chemical reactivity and physical properties.
Caption: 2D structure of Sodium 4-hydroxybenzenesulfonate.
Physicochemical Properties
The physical and chemical properties of sodium 4-hydroxybenzenesulfonate are crucial for its handling, storage, and application in various synthetic protocols.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or needles. | [2][5] |
| Melting Point | >300 °C | [7] |
| Solubility | Soluble in water. Soluble in hot alcohol and glycerol. | [2][8] |
| Odor | Odorless or aromatic. | [9] |
| Purity | Typically >98.0% (by HPLC). | [6][10][11] |
Synthesis and Manufacturing
The primary industrial synthesis of 4-hydroxybenzenesulfonic acid involves the sulfonation of phenol. This process is temperature-dependent; sulfonation at lower temperatures tends to favor the ortho-isomer (2-hydroxybenzenesulfonic acid), while higher temperatures (~100 °C) favor the formation of the thermodynamically more stable para-isomer. The resulting acid is then neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to yield the final sodium salt.
Generalized Synthesis Workflow
The causality behind this pathway lies in the principles of electrophilic aromatic substitution. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. By manipulating reaction conditions like temperature, chemists can control the kinetic versus thermodynamic product distribution to maximize the yield of the desired 4-substituted isomer.
Caption: Industrial synthesis workflow for sodium 4-hydroxybenzenesulfonate.
Purification Considerations
Commercial grades of the parent acid or its salt may contain impurities.[12] For applications requiring high purity, such as in pharmaceutical synthesis, recrystallization is a common purification method. For laboratory-scale purification of complex mixtures, advanced techniques like high-speed counter-current chromatography (HSCCC) have been successfully employed to achieve purities over 99%.[12]
Applications in Research and Industry
The bifunctional nature of sodium 4-hydroxybenzenesulfonate makes it a valuable intermediate and additive in numerous fields.
-
Organic and Pharmaceutical Synthesis : It serves as a critical precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other pharmaceutical intermediates.[5][8] Its applications include the preparation of difluoromethyl sulfonates and as a metabolite of the insecticide Famphur.[8]
-
Polymers and Materials Science : The compound is used in the preparation of various polymers, such as layered divalent transition metal benzenesulfonates and new polynorbornene ionomers.[13]
-
Industrial Applications : It is utilized as a plating agent and surface treating agent.[1] It also finds use in electrolytic galvanizing baths and in the purification of tin. Its surfactant properties make it a useful additive in some detergent formulations.[2][14][15]
-
Cosmetics and Personal Care : In the cosmetics industry, it can function as a pH stabilizer, preservative, or deodorant due to its mild antimicrobial properties.[2][16][17]
Analytical Methodologies
Ensuring the identity and purity of sodium 4-hydroxybenzenesulfonate is critical for its use in regulated industries like pharmaceuticals. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of sodium 4-hydroxybenzenesulfonate and quantifying any impurities.[11][18] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable technique for separating polar analytes like this compound from its counter-ion.[19]
Exemplar HPLC Protocol: This protocol is a representative method. The choice of column, mobile phase, and detector must be validated for specific applications.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 240 nm).[12]
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis : Inject a defined volume (e.g., 10 µL) and record the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms in the molecule.[1][20]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify the key functional groups present, such as the O-H stretch of the hydroxyl group, the aromatic C-H and C=C stretches, and the characteristic strong absorptions of the sulfonate (S=O) group.[1]
Quality Control Workflow
A robust QC process ensures that each batch of the compound meets the required specifications for its intended use.
Caption: Quality control workflow for sodium 4-hydroxybenzenesulfonate.
Safety, Handling, and Toxicology
Proper handling of sodium 4-hydroxybenzenesulfonate is essential to ensure laboratory and personnel safety. The information provided here is a summary, and users must consult the full Safety Data Sheet (SDS) before handling.[4]
GHS Hazard Classification
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[21][22]
-
Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[21][22]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation : H335 - May cause respiratory irritation.[21][23]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[23] In dusty conditions, use a NIOSH-approved respirator.
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[23]
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[4] Avoid dust formation. Wash hands thoroughly after handling.[4]
-
Storage : Store in a dry, cool, and well-ventilated place.[4] Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Toxicological Profile Summary
The toxicological properties of this compound have not been fully investigated.[24] It is known to be an irritant to the skin, eyes, and respiratory system.[21] Ingestion may be harmful.[4] There is no evidence to suggest it is a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[23]
Conclusion
Sodium 4-hydroxybenzenesulfonate is a foundational chemical intermediate whose structural attributes make it highly valuable in diverse scientific and industrial domains. Its utility in the synthesis of pharmaceuticals, polymers, and specialty chemicals is well-established. A thorough understanding of its properties, analytical characterization, and safety protocols, as outlined in this guide, is paramount for its effective and safe application.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4- PHENOLSULFONIC ACID, SODIUM SALT. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2024). Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. Retrieved from [Link]
-
Unilong Industry. (n.d.). Sodium 4-hydroxybenzenesulfonate CAS 825-90-1. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHENOL SULFONIC ACID, SODIUM SALT. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE CAS#: 10580-19-5. Retrieved from [Link]
- Google Patents. (1987). US4666636A - Production of sodium phenol sulfonate.
-
DrugFuture. (n.d.). Sodium Phenolsulfonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23674503, Sodium O-phenolsulfonate. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4-Phenolsulfonic acid, sodium salt dihydrate, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23666329, Sodium P-phenolsulfonate dihydrate. Retrieved from [Link]
-
Analytice. (n.d.). 4-Hydroxybenzenesulfonic acid - analysis. Retrieved from [Link]
-
GlobalChemMall. (n.d.). Sodium 4-hydroxybenzenesulfonate: A Key Intermediate for Specialty Applications. Retrieved from [Link]
-
Haz-Map. (n.d.). Sodium phenolsulfonate. Retrieved from [Link]
-
Labcom-risca. (n.d.). Sodium 4-hydroxybenzenesulfonate dihydrate. Retrieved from [Link]
-
Inxight Drugs. (n.d.). SODIUM P-PHENOLSULFONATE DIHYDRATE. Retrieved from [Link]
-
Fisher Scientific UK. (2021). SAFETY DATA SHEET: 4-Phenolsulfonic acid, sodium salt dihydrate. Retrieved from [Link]
-
Liu, Y., et al. (2012). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10), 1398-1406. Retrieved from [Link]
-
PureSynth. (n.d.). Sodium 4-Hydroxybenzenesulfonate 98.0%(HPLC). Retrieved from [Link]
-
Imtakt USA. (2019). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Sciencemadness.org. (2009). 4-hydroxybenzenesulfonic acid. Retrieved from [Link]
Sources
- 1. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 825-90-1: Sodium 4-hydroxybenzenesulfonate [cymitquimica.com]
- 3. 1stsci.com [1stsci.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. Sodium 4-Hydroxybenzenesulfonate Dihydrate | CymitQuimica [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. unilongindustry.com [unilongindustry.com]
- 9. Sodium Phenolsulfonate [drugfuture.com]
- 10. Sodium 4-Hydroxybenzenesulfonate | 825-90-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. labproinc.com [labproinc.com]
- 12. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-羟基苯磺酸钠 二水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. US4666636A - Production of sodium phenol sulfonate - Google Patents [patents.google.com]
- 15. Sodium phenolsulfonate - Hazardous Agents | Haz-Map [haz-map.com]
- 16. Sodium O-phenolsulfonate | C6H5NaO4S | CID 23674503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. SODIUM P-PHENOLSULFONATE DIHYDRATE [drugs.ncats.io]
- 18. 4-Hydroxybenzenesulfonic acid - analysis - Analytice [analytice.com]
- 19. lcms.cz [lcms.cz]
- 20. 4-HYDROXYBENZENESULFONIC ACID SODIUM SALT DIHYDRATE(10580-19-5) 1H NMR spectrum [chemicalbook.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. Sodium P-phenolsulfonate dihydrate | C6H9NaO6S | CID 23666329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. chemos.de [chemos.de]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
